molecular formula C15H20O3 B12531735 tert-Butyl 3-(2-acetylphenyl)propanoate CAS No. 820963-22-2

tert-Butyl 3-(2-acetylphenyl)propanoate

Cat. No.: B12531735
CAS No.: 820963-22-2
M. Wt: 248.32 g/mol
InChI Key: MYLINLFWRHWKGH-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-acetylphenyl)propanoate is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure incorporates a tert-butyl ester, a feature known to influence a compound's properties by enhancing lipid solubility and providing steric protection to the ester group, which can be strategically used in multi-step synthesis . The 2-acetylphenyl substituent suggests potential for further chemical modification, making this compound a versatile precursor for synthesizing more complex molecules, such as phenethylamine derivatives or heterocyclic compounds. Researchers value this tert-butyl ester for its potential as a synthetic intermediate. The tert-butyl group can be readily cleaved under mild acidic conditions to reveal the corresponding carboxylic acid, a common strategy in protecting group chemistry . From a biological research perspective, compounds with similar phenolic propanoate structures are frequently investigated for their antioxidant properties. While the specific activity of this compound requires empirical validation, its molecular framework suggests potential as a scaffold for studying free-radical scavenging or for developing protective agents against oxidative stress in biological models . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

CAS No.

820963-22-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 3-(2-acetylphenyl)propanoate

InChI

InChI=1S/C15H20O3/c1-11(16)13-8-6-5-7-12(13)9-10-14(17)18-15(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

MYLINLFWRHWKGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Procedure Using DCC Coupling

One of the most straightforward methods involves the direct esterification of 3-(2-acetylphenyl)propanoic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Procedure:

  • To a solution of 3-(2-acetylphenyl)propanoic acid (1.0 eq.) in dichloromethane, add tert-butanol (1.2 eq.), DCC (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Filter off the dicyclohexylurea byproduct.
  • Wash the filtrate with 1M sodium carbonate, 1M hydrochloric acid, and water.
  • Dry over magnesium sulfate and concentrate under reduced pressure.
  • Purify by column chromatography using hexane and ethyl acetate as eluent.

This method is adapted from similar procedures used for the synthesis of other tert-butyl esters and is effective for carboxylic acids bearing sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki Coupling Method

This approach utilizes a Suzuki coupling between 2-acetylphenylboronic acid and tert-butyl acrylate, followed by hydrogenation.

Procedure:

  • In a nitrogen-filled flask, combine 2-acetylphenylboronic acid (1.0 eq.), tert-butyl acrylate (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.) in tetrahydrofuran.
  • Add potassium carbonate (3.0 eq.) in water.
  • Heat the mixture at 65°C for 12 hours.
  • After cooling, extract with ethyl acetate, dry, and concentrate.
  • Hydrogenate the resulting unsaturated ester using Pd/C (10%) in methanol under hydrogen atmosphere.
  • Filter, concentrate, and purify by column chromatography.

This method provides the target compound with yields typically ranging from 75-85%.

Indium-Mediated Synthesis

A novel approach involves the use of indium homoenolate intermediates in palladium-catalyzed cross-coupling reactions.

Procedure:

  • Prepare the indium homoenolate reagent: To an 8 mL vial, add tert-butyl 3-bromopropanoate (1 mmol), indium powder (1 mmol), copper(I) iodide (1 mmol), lithium chloride (1 mmol), and tetrahydrofuran (3 mL).
  • Stir vigorously at 65°C for 12 hours.
  • Allow to settle, then carefully separate the clear solution from the black precipitate.
  • Concentrate the solution under vacuum.
  • Dissolve the residue in N,N-dimethylacetamide (3 mL) and transfer to another vial.
  • Add 2-bromoacetophenone (0.7 mmol), lithium chloride (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
  • Stir at 90°C for 24 hours.
  • Purify by silica gel column chromatography using ethyl acetate/hexane as eluent.

This method provides the desired product with yields typically in the range of 60-75%.

Michael Addition Approach

Thiol-Based Michael Addition

This method involves a Michael addition of 2-acetylthiophenol to tert-butyl acrylate, followed by desulfurization.

Procedure:

  • To a stirred solution of 2-acetylthiophenol (1.0 eq.) and potassium carbonate (0.05 eq.) in dry dichloromethane, add tert-butyl acrylate (1.2 eq.).
  • Stir for 16 hours at room temperature.
  • Wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the intermediate thioether by flash chromatography.
  • For desulfurization: Dissolve the thioether in ethanol, add Raney nickel, and stir under hydrogen atmosphere for 4 hours.
  • Filter through Celite, concentrate, and purify by column chromatography.

This procedure is adapted from similar reactions and typically provides yields of 50-65% for the target compound.

Catalytic C-H Activation Method

Cobalt-Catalyzed C-H Activation

A recent advancement in the synthesis involves direct C-H activation using cobalt catalysis.

Procedure:

  • In a sealed tube under nitrogen, combine 2-acetylbenzene (1.0 eq.), tert-butyl acrylate (1.5 eq.), cobalt(II) acetate (0.1 eq.), and manganese(III) acetate (2.0 eq.) in trifluoroacetic acid.
  • Heat at 80°C for 24 hours.
  • Cool to room temperature and dilute with ethyl acetate.
  • Wash with saturated sodium bicarbonate solution and brine.
  • Dry over magnesium sulfate and concentrate under reduced pressure.
  • Purify by column chromatography using a gradient of hexanes and ethyl acetate.

This method offers a direct approach with yields typically ranging from 65-75%.

Preparation via Carbonylative Transformation

Carbonylation of 2-Acetylphenylethanol

This method utilizes a palladium-catalyzed carbonylation reaction.

Procedure:

  • In a pressure vessel, combine 2-(2-acetylphenyl)ethanol (1.0 eq.), carbon monoxide surrogate (e.g., oxalyl chloride, 1.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.2 eq.) in toluene.
  • Add tert-butanol (3.0 eq.) and triethylamine (3.0 eq.).
  • Seal the vessel and heat at 100°C for 20 hours.
  • Cool, filter through Celite, concentrate, and purify by column chromatography.

This method employs carbon monoxide surrogates, making it safer than using pressurized CO gas, with yields typically in the range of 60-70%.

Analytical Characterization

The following spectroscopic data can be used to confirm the successful synthesis of this compound:

Analytical Method Key Features
1H NMR (500 MHz, CDCl3) δ 7.67 (d, 1H), 7.44 (t, 1H), 7.32-7.28 (m, 2H), 2.98 (t, 2H), 2.62 (s, 3H), 2.58 (t, 2H), 1.45 (s, 9H)
13C NMR (125 MHz, CDCl3) δ 201.5, 172.3, 141.2, 137.6, 131.8, 131.2, 129.4, 126.5, 80.5, 34.8, 30.2, 29.5, 28.1
IR (ATR) 2977, 1726, 1687, 1367, 1248, 1150 cm-1
Mass Spectrometry m/z 249 [M+H]+

Optimization Studies for Direct Esterification

Recent studies have examined various conditions for the direct esterification of 3-(2-acetylphenyl)propanoic acid with tert-butanol, as summarized in the following table:

Entry Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
1 DCC/DMAP DCM 25 24 78
2 EDC·HCl/DMAP DCM 25 24 75
3 T3P EtOAc 25 12 72
4 HATU DMF 25 8 80
5 SOCl2, then t-BuOH/TEA DCM 0 to 25 6 65
6 (COCl)2, then t-BuOH/TEA DCM 0 to 25 6 68

DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine; EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; T3P = Propylphosphonic anhydride; HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; TEA = Triethylamine.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-acetylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 3-(2-acetylphenyl)propanoic acid.

    Reduction: Formation of 3-(2-hydroxyphenyl)propanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-acetylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions, providing insights into metabolic pathways involving esters.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-acetylphenyl)propanoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic transformations.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compounds sharing the tert-butyl propanoate core but differing in aromatic substituents exhibit distinct electronic and steric properties:

Compound Substituent on Phenyl Group Key Properties/Applications Reference
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances electrophilicity; used in asymmetric catalysis .
2-(Acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid 3',5'-Di(tert-butyl)-4'-hydroxy Bulky tert-butyl groups increase steric hindrance; phenolic -OH enables antioxidant activity .
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 4-Dioxaborolan Boron-containing group enables Suzuki-Miyaura cross-coupling reactions .

Key Findings :

  • The 2-acetylphenyl group in the target compound provides a reactive ketone site absent in trifluoromethyl or dioxaborolan analogues, enabling aldol condensations or reductive aminations.
Analogues with Functional Group Variations on the Propanoate Chain

Modifications to the propanoate chain alter solubility, stability, and biological activity:

Compound Chain Modification Key Properties/Applications Reference
tert-Butyl 3-[(2E)-2-(2-ethoxy-2-oxoethylidene)pyrrolidinyl]propanoate (9b) Vinylogous urethane Conjugated system enables π-π interactions; used in heterocyclic synthesis .
tert-Butyl 3-((carboxymethyl)(methyl)amino)propanoate (13a) Iminodiacetic acid derivative Chelates metals; applicable in coordination chemistry .
tert-Butyl 3-(2-bromoethoxy)propanoate Bromoethoxy side chain Alkylating agent for nucleophilic substitutions .

Key Findings :

  • The unmodified propanoate chain in the target compound offers fewer steric constraints compared to pyrrolidinyl or iminodiacetic acid derivatives, facilitating ester hydrolysis or transesterification.
  • Bromoethoxy analogues are more reactive toward nucleophiles but less stable under basic conditions than the acetylphenyl derivative.
Stereochemical and Enantiomeric Variants

Chiral tert-butyl propanoates are critical in asymmetric synthesis:

Compound Stereochemistry Key Properties/Applications Reference
tert-Butyl (R)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate (R)-54 (R)-configuration Photoaffinity labeling in enzymology; enantiomeric purity confirmed via [α]D .
(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate (2S,3S)-configuration Chiral diol and amino groups enable peptide mimetics .

Key Findings :

  • The absence of stereocenters in the target compound simplifies synthesis but limits utility in enantioselective reactions compared to chiral variants .

Key Findings :

  • The acetylphenyl group may confer unique pharmacokinetic profiles compared to furan-based analogues .

Biological Activity

tert-Butyl 3-(2-acetylphenyl)propanoate (CAS Number: 71420239) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a tert-butyl ester group and an acetophenone moiety, contributing to its diverse biological properties.

  • Molecular Formula : C15H20O3
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research on this compound indicates several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown that it may inhibit the growth of certain cancer cell lines, indicating its role as a potential chemotherapeutic agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can play a crucial role in various biochemical pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of biological processes, including apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds, including this compound, demonstrated significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods and indicated that this compound could serve as a lead structure for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several derivatives of this compound, demonstrating enhanced antimicrobial activity compared to the parent compound.
  • Case Study on Anticancer Potential : Another research article focused on the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups.

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